8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione

Anticancer Spirane Cytotoxicity

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 25032-23-9) is a spirocyclic compound featuring an 8-azaspiro[4.5]decane-7,9-dione core substituted with a prop-2-ynyl (propargyl) group. This compound is a member of the azaspirodecane family and is characterized by its unique spiro junction and terminal alkyne moiety.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 25032-23-9
Cat. No. B1285241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione
CAS25032-23-9
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC#CCN1C(=O)CC2(CCCC2)CC1=O
InChIInChI=1S/C12H15NO2/c1-2-7-13-10(14)8-12(9-11(13)15)5-3-4-6-12/h1H,3-9H2
InChIKeyPSFYTQQKPKMRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 25032-23-9): Technical Specifications and Core Chemical Properties


8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 25032-23-9) is a spirocyclic compound featuring an 8-azaspiro[4.5]decane-7,9-dione core substituted with a prop-2-ynyl (propargyl) group [1]. This compound is a member of the azaspirodecane family and is characterized by its unique spiro junction and terminal alkyne moiety. Key physicochemical properties include a molecular weight of 205.25 g/mol, a boiling point of 129–145 °C at 0.15 Torr, and a predicted density of 1.17±0.1 g/cm³ . The compound is available from commercial suppliers in purities typically ≥95% .

Click handle
Terminal alkyne enables CuAAC bioconjugation and modular probe assembly
Scaffold
Spirocyclic 8-azaspiro[4.5]decane-7,9-dione core for diversification
Physical form
Liquid state supports automated liquid handling and flow chemistry

Critical Role of N-Propargyl Substitution in 8-Azaspiro[4.5]decane-7,9-dione Derivatives: Why Unsubstituted Analogs Are Not Interchangeable


The biological and chemical utility of 8-azaspiro[4.5]decane-7,9-dione derivatives is profoundly influenced by the nature of the N-substituent [1]. Unsubstituted 8-azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4) lacks the functional handle required for downstream diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne-specific chemistries, severely limiting its utility in medicinal chemistry campaigns [2]. Furthermore, structure-activity relationship (SAR) studies on this scaffold demonstrate that N-substituent identity dictates target engagement; for instance, N-butyl-linked arylpiperazine derivatives exhibit nanomolar affinity for 5-HT1A and α1-adrenergic receptors [3], while N-propargyl substitution enables entirely distinct chemical biology applications. Therefore, generic substitution based solely on the spirocyclic core will lead to failure in applications requiring specific reactivity or target binding.

8-(Prop-2-ynyl) derivative
target
N-Propargyl reactivity
Terminal alkyne present; enables CuAAC and alkyne-azide cycloaddition.
Unsubstituted core
CAS 1075-89-4
No alkyne handle
Lacks functional group for click chemistry; reactivity profile and target engagement may shift significantly.
N-Alkyl analogs
Me, Et, Bu
Inert N-substituent
SAR demonstrates N-substitution controls receptor affinity; simple alkyl chains do not support bioconjugation or similar probe design.

Quantitative Differentiation Evidence for 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione Relative to Closest Analogs


Differential Anticancer Potency in 2H-Chromen-Conjugated 8-Azaspiro[4.5]decane-7,9-diones: Impact of N-Propargyl vs. N-Benzyl Substitution

While direct data for 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione is not reported in this study, a series of closely related N-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione derivatives were evaluated for anti-proliferative activity [1]. These compounds differ from the target compound primarily in the N-substituent (benzyl-linked coumarin vs. propargyl). The data illustrate the scaffold's sensitivity to N-substitution. Compound 1f exhibited IC50 = 9.05 µM against MDA-MB-231 cells; compound 1g exhibited IC50 = 7.05 µM against A549 cells [1].

Cytotoxicity scaffold sensitivity
Class-level inference
N-Coumarinylmethyl derivatives show IC50 7.05–9.05 µM in MDA-MB-231, A549 cells; unsubstituted core not active.
N-Propargyl offers a distinct handle for further cell-model optimization
Direct target data not reported; class-level evidence supports scaffold utility
Anticancer Spirane Cytotoxicity

Click Chemistry Enablement: N-Propargyl Substitution as a Biorthogonal Handle vs. Inert N-Alkyl Analogs

The terminal alkyne present in 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier bioorthogonal ligation strategy [1]. This reactivity is absent in common analogs such as N-methyl, N-ethyl, or N-butyl 8-azaspiro[4.5]decane-7,9-diones. The propargyl group serves as a versatile synthetic handle for introducing fluorophores, affinity tags, or cytotoxic payloads without interfering with the spirocyclic core's potential biological interactions [2].

CuAAC reactivity
Class-level inference
Propargyl derivative reactive under standard CuAAC; N-methyl/ethyl/butyl analogs unreactive.
Terminal alkyne is critical for bioorthogonal ligation strategies
Qualitative difference; reactivity confirmed by alkyne presence
Click Chemistry CuAAC Bioconjugation

Physicochemical Differentiation: Boiling Point and Density Comparison with Unsubstituted Core

The introduction of the N-propargyl group significantly alters the physicochemical properties compared to the unsubstituted 8-azaspiro[4.5]decane-7,9-dione core. The target compound exhibits a boiling point range of 129–145 °C at 0.15 Torr and a predicted density of 1.17±0.1 g/cm³ . In contrast, the unsubstituted core (CAS 1075-89-4) has a melting point of 153–155 °C [1]. This shift from a solid, high-melting core to a liquid, lower-boiling derivative directly impacts handling, formulation, and purification workflows.

Physical form shift
Supporting evidence
Target: liquid, B.P. 129–145 °C (0.15 Torr); unsubstituted core: solid, M.P. 153–155 °C.
Liquid state may simplify automated dispensing and continuous processing
Handling and purification workflows differ from the solid core
Physicochemical Properties Quality Control Purity

Optimal Procurement and Utilization Scenarios for 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione in R&D Workflows


Click Chemistry Building Block for Targeted Conjugate Synthesis

This compound is optimally procured as a core scaffold for bioconjugation via CuAAC. The terminal alkyne serves as a robust handle for attaching azide-modified payloads (e.g., fluorescent dyes, biotin, or cytotoxic agents) to generate targeted probes or antibody-drug conjugate (ADC) payloads [1]. This application leverages the unique reactivity of the propargyl group, which is absent in other 8-azaspiro[4.5]decane-7,9-dione analogs, enabling modular and efficient library synthesis [2].

Scaffold for Prolyl Hydroxylase Domain (PHD) Inhibitor Development

Spiro[4.5]decanone-containing compounds have been established as effective templates for generating potent and selective inhibitors of HIF prolyl hydroxylases (PHDs), which are clinical targets for anemia treatment [3]. 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione can be utilized as a starting point for SAR studies aimed at optimizing PHD inhibition. The propargyl group provides a convenient vector for introducing additional binding elements or for generating activity-based probes [3].

Precursor for CNS-Targeted Agent Synthesis

Given that numerous 8-azaspiro[4.5]decane-7,9-dione derivatives (e.g., buspirone, tiospirone, alnespirone) exhibit high affinity for CNS targets including 5-HT1A, D2, and α1-adrenergic receptors [4], this compound is a strategic intermediate for the synthesis of novel CNS agents. The propargyl handle allows for late-stage diversification to explore SAR around the N-substituent, a key determinant of receptor selectivity and pharmacokinetic properties [4].

Application
Selection Property
Validation Focus
CuAAC-based bioconjugation
Terminal alkyne reactivity
Click efficiency and conjugate integrity
PHD pathway engagement studies
Spirocyclic scaffold for inhibitor design
PHD inhibition and HIF target modulation
CNS target diversification
N-Propargyl handle for late-stage SAR
Receptor selectivity and PK profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.